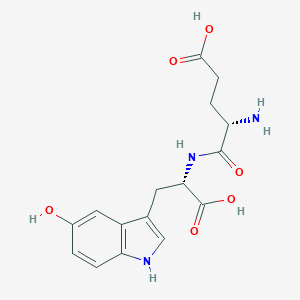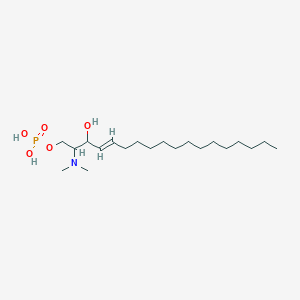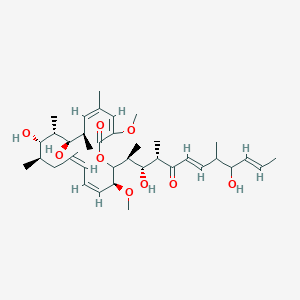
6-Hydroximino-4-androstene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroximino-4-androstene-3,17-dione (also known as 6-OHAD) is a synthetic compound that has been studied for its potential as an anti-cancer agent. It is a derivative of the hormone androstenedione, which is produced naturally in the body.
Wirkmechanismus
The mechanism of action of 6-OHAD involves its ability to inhibit the enzyme aromatase, which is involved in the production of estrogen. By inhibiting aromatase, 6-OHAD reduces the levels of estrogen in the body, which can help to slow the growth of estrogen-dependent cancers. Additionally, 6-OHAD has been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-OHAD has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve insulin sensitivity and glucose metabolism. Additionally, 6-OHAD has been shown to have neuroprotective effects, potentially making it useful for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-OHAD in lab experiments is its specificity for aromatase inhibition. Unlike other aromatase inhibitors, 6-OHAD does not affect other enzymes in the steroid biosynthesis pathway, reducing the potential for off-target effects. However, one limitation of using 6-OHAD is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6-OHAD. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-OHAD, as well as its potential for use in the treatment of other diseases beyond cancer. Finally, more research is needed to determine the optimal dosage and administration of 6-OHAD for therapeutic use.
In conclusion, 6-Hydroximino-4-androstene-3,17-dione is a synthetic compound that has shown promise as an anti-cancer agent. Its specificity for aromatase inhibition and potential for sensitizing cancer cells to chemotherapy make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential for use in the treatment of other diseases.
Synthesemethoden
The synthesis of 6-OHAD involves the conversion of androstenedione into 6-OHAD through a series of chemical reactions. The first step involves the oxidation of androstenedione to 4-androstene-3,17-dione (AD), which is then reacted with hydroxylamine hydrochloride to form 6-hydroximino-4-androstene-3,17-dione (6-OHAD). The purity and yield of the product can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
6-OHAD has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and ovarian cancer cells. Additionally, 6-OHAD has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Eigenschaften
CAS-Nummer |
140421-65-4 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(6E,8R,9S,10R,13S,14S)-6-hydroxyimino-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25NO3/c1-18-7-5-11(21)9-15(18)16(20-23)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,23H,3-8,10H2,1-2H3/b20-16+/t12-,13-,14-,18+,19-/m0/s1 |
InChI-Schlüssel |
ALPVAQARJWKHPM-WKXLPGNXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C/C(=N\O)/C4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C |
Synonyme |
6-hydroximino-4-androstene-3,17-dione 6-hydroximinoandrostenedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)




![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)